N-dodecyl-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide
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Overview
Description
N~1~-dodecyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide is a compound that features a thiazole ring, which is a versatile and significant moiety in medicinal chemistry. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-dodecyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide typically involves the reaction of dodecylamine with 4-phenyl-1,3-thiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-dodecyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring, resulting in a wide range of derivatives .
Scientific Research Applications
N~1~-dodecyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N1-dodecyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide involves interactions with molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound may interfere with cellular signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N~1~-dodecyl-N~2~-(1,3-thiazol-2-yl)ethanediamide: Similar structure but lacks the phenyl group on the thiazole ring.
N~1~-dodecyl-N~2~-(4-methyl-1,3-thiazol-2-yl)ethanediamide: Similar structure with a methyl group instead of a phenyl group on the thiazole ring.
Uniqueness
N~1~-dodecyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide is unique due to the presence of the phenyl group on the thiazole ring, which can enhance its biological activity and chemical reactivity. This structural feature may contribute to its higher potency as an antimicrobial and anticancer agent compared to similar compounds .
Properties
Molecular Formula |
C23H33N3O2S |
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Molecular Weight |
415.6 g/mol |
IUPAC Name |
N-dodecyl-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C23H33N3O2S/c1-2-3-4-5-6-7-8-9-10-14-17-24-21(27)22(28)26-23-25-20(18-29-23)19-15-12-11-13-16-19/h11-13,15-16,18H,2-10,14,17H2,1H3,(H,24,27)(H,25,26,28) |
InChI Key |
VWRXIEBUEOVHBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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